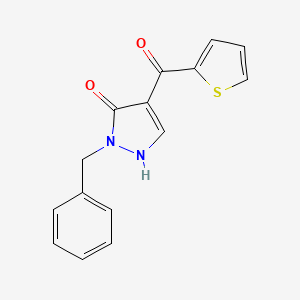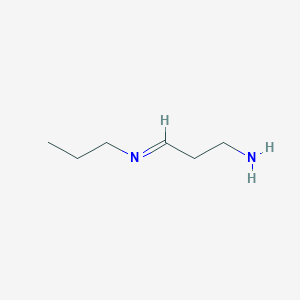![molecular formula C5H8N2O4S3 B14222931 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole CAS No. 828934-77-6](/img/structure/B14222931.png)
5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole is a chemical compound characterized by the presence of methanesulfonyl groups and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole typically involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. Methanesulfonyl chloride can be synthesized by the liquid-phase reaction of methane with sulfuryl chloride (SO2Cl2) in the presence of a free radical initiator and a promoter using concentrated sulfuric acid as the solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized thiadiazole compounds.
Aplicaciones Científicas De Investigación
5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole include other thiadiazole derivatives and sulfonyl-containing compounds. Examples include:
- 1,2,4-Thiadiazole-3,5-dithiol
- 5-(Methylsulfonyl)-1,2,4-thiadiazole
- 3-(Methanesulfonyl)-1,2,4-thiadiazole
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of multiple methanesulfonyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
828934-77-6 |
|---|---|
Fórmula molecular |
C5H8N2O4S3 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
5-methylsulfonyl-3-(methylsulfonylmethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C5H8N2O4S3/c1-13(8,9)3-4-6-5(12-7-4)14(2,10)11/h3H2,1-2H3 |
Clave InChI |
QCDNQUYUMONDRE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=NSC(=N1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)


![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)

![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)

![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)


![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)



